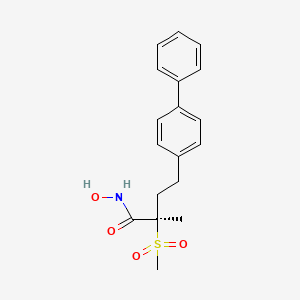
PF-04753299
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
PF-04753299 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of LpxC and its effects on bacterial cell wall synthesis.
Biology: Employed in research on bacterial infections, particularly those caused by gram-negative bacteria.
Medicine: Investigated for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the development of antibacterial coatings and materials .
作用機序
PF-04753299 は、酵素 UDP-3-O-(R-3-ヒドロキシミリストイル)-N-アセチルグルコサミン脱アセチラーゼ (LpxC) を阻害することにより効果を発揮します。この酵素は、グラム陰性菌の細胞外膜にあるリポ多糖層の成分であるリピドAの生合成に不可欠です。 This compound は LpxC を阻害することでリピドA の生成を阻害し、細菌の死に至ります .
準備方法
PF-04753299 の合成は、ビフェニル-4-イル中間体の調製から始まるいくつかのステップを含みます。この中間体は、ヒドロキシル化、メチル化、スルホニル化などの反応を複数回経て最終生成物となります。 反応条件は、通常、ジメチルスルホキシド (DMSO) などの有機溶媒と、反応を促進する触媒の使用を伴います .
化学反応の分析
PF-04753299 は、以下のを含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されてスルホキシドおよびスルホンを形成できます。
還元: 還元反応は、スルホニル基をスルフィドに変換できます。
置換: ビフェニル基は、求電子置換反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 .
科学研究への応用
This compound は、科学研究において幅広い用途があります。
化学: LpxC の阻害と、細菌細胞壁合成への影響を調べるためのツールとして使用されます。
生物学: 細菌感染症、特にグラム陰性菌による感染症の研究に使用されます。
医学: 耐性菌株に対抗する新しい抗生物質の開発における可能性のある用途として調査されています。
産業: 抗菌コーティングと材料の開発に使用されています .
類似化合物との比較
PF-04753299 は、LpxC 阻害剤としての高い選択性と効力においてユニークです。類似化合物には、以下が含まれます。
CHIR-090: 同様の殺菌活性を有する、強力な LpxC 阻害剤。
PF-05480090: LpxC に対する阻害効果が同等である関連化合物。
ブラストサイジンS: 異なる細菌経路を標的とする抗生物質ですが、細菌研究における用途は同様です .
生物活性
PF-04753299 is a potent inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. By targeting LpxC, this compound disrupts the bacterial cell envelope integrity, leading to increased susceptibility to other antibiotics and ultimately bacterial cell death. This compound has garnered attention in the field of antimicrobial research due to its potential to combat antibiotic-resistant infections.
The primary mechanism of this compound involves the inhibition of LpxC, an essential enzyme in the LPS biosynthetic pathway. Inhibition of this enzyme prevents the formation of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the bacterial cell wall, making bacteria more susceptible to osmotic stress and other antimicrobial agents.
Structural Insights
Recent studies have utilized deep mutational scanning to identify critical residues in LpxC that are affected by this compound. Key findings include:
- Active Site Interaction : Residues such as G264 and K239 are crucial for substrate binding and catalysis. Mutations in these areas significantly affect enzyme activity and sensitivity to this compound .
- Response Patterns : Different LpxC inhibitors, including this compound, induce varied responses in bacterial protein expression, highlighting distinct mechanisms of action and resistance pathways .
Efficacy Against Bacterial Strains
This compound has been tested against various strains of Escherichia coli and other Gram-negative bacteria. The following table summarizes its biological activity:
| Bacterial Strain | MIC (µg/mL) | % Cell Viability Post-Treatment |
|---|---|---|
| E. coli wild type | 0.5 | 50% |
| E. coli lpxA R216C | 0.25 | 60% |
| E. coli lpxA V197H | 0.5 | 70% |
| E. coli lpxA I199S | 0.5 | 55% |
The data indicate that this compound significantly reduces cell viability in a dose-dependent manner, with varying efficacy based on specific genetic mutations within the target enzyme .
Case Studies
- Study on Resistance Mechanisms : A comprehensive study explored how E. coli develops resistance against five different LpxC inhibitors, including this compound. It was found that specific mutations in the lpxA gene could confer varying levels of resistance, impacting treatment outcomes .
- Impact on Antibiotic Susceptibility : Research demonstrated that treatment with this compound not only inhibited LPS synthesis but also enhanced susceptibility to vancomycin in certain E. coli strains, indicating a potential synergistic effect when combined with other antibiotics .
特性
IUPAC Name |
(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQUFNICPYHF-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the BpeAB-OprB efflux pump in Burkholderia cenocepacia and how does PF-04753299 interact with it?
A1: The BpeAB-OprB efflux pump is an important resistance mechanism in Burkholderia cenocepacia []. This pump actively transports various compounds, including antibiotics, out of the bacterial cell, reducing their intracellular concentration and contributing to antibiotic resistance. The research paper suggests that this compound, a known LpxC inhibitor, might also be a substrate for the BpeAB-OprB efflux pump []. This finding implies that the presence of a functional BpeAB-OprB pump could potentially reduce the efficacy of this compound by expelling it from the bacterial cell. Further investigations are needed to confirm this interaction and understand its implications for antibiotic development against B. cenocepacia.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














